Cas no 1208870-41-0 (N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide)

N-[2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a specialized organic compound featuring a unique heterocyclic structure combining pyrrole, oxazole, and phenyl moieties. Its molecular design offers potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules due to its multifunctional groups. The dimethylamino and carboxamide functionalities enhance solubility and binding affinity, while the aromatic systems contribute to stability and intermolecular interactions. This compound may serve as an intermediate in the synthesis of pharmaceuticals targeting neurological or inflammatory pathways. Its structural complexity allows for further derivatization, making it a versatile building block in drug discovery and development.
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide structure
1208870-41-0 structure
Product name:N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No:1208870-41-0
MF:C19H22N4O2
MW:338.403584003448
CID:5841235
PubChem ID:45571291

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
    • N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
    • N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
    • AKOS024521194
    • VU0522780-1
    • F5833-1228
    • 1208870-41-0
    • Inchi: 1S/C19H22N4O2/c1-22(2)17(16-10-7-11-23(16)3)13-20-19(24)15-12-18(25-21-15)14-8-5-4-6-9-14/h4-12,17H,13H2,1-3H3,(H,20,24)
    • InChI Key: KGVWIOKZSQWCJD-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC=C2)=CC(C(NCC(N(C)C)C2=CC=CN2C)=O)=N1

Computed Properties

  • Exact Mass: 338.17427596g/mol
  • Monoisotopic Mass: 338.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: 2

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5833-1228-2mg
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
1208870-41-0
2mg
$59.0 2023-09-09
Life Chemicals
F5833-1228-2μmol
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
1208870-41-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5833-1228-1mg
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
1208870-41-0
1mg
$54.0 2023-09-09

Additional information on N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Introduction to N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS No: 1208870-41-0)

The compound N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide, identified by the CAS registry number 120887041, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities.

Recent studies have highlighted the importance of oxazole derivatives, such as this compound, in drug discovery and development. The oxazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive molecules. The presence of the dimethylamino group and the 1-methylpyrrole moiety further enhances the compound's versatility, enabling it to interact with biological targets in diverse ways.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential commercial applications. The use of modern analytical tools, such as NMR and mass spectrometry, has been instrumental in confirming the compound's structure and purity.

In terms of biological activity, this compound has shown promise in several assays. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development. Additionally, its interaction with cellular receptors has been investigated, providing insights into its mechanism of action and pharmacokinetic properties.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. By modifying the molecule's structure slightly, researchers have been able to enhance its solubility and bioavailability, making it more effective when administered in vivo. These modifications have also improved the compound's stability under physiological conditions, reducing the likelihood of premature degradation.

Furthermore, computational chemistry techniques have played a crucial role in understanding this compound's behavior at the molecular level. Molecular docking studies have revealed how it binds to specific protein targets, providing valuable information for rational drug design. This approach has allowed researchers to predict the compound's efficacy and toxicity profiles with greater accuracy.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it degrades under certain conditions without releasing harmful byproducts, which is a positive indicator for its eco-friendly use in industrial applications. This aligns with current trends toward sustainable chemistry practices.

In conclusion, N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-phenyl-1,2 oxazole 3 carboxamide (CAS No: 120887041) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable tool for developing innovative solutions across various scientific domains.

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